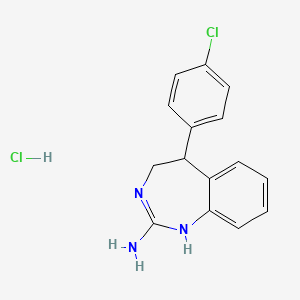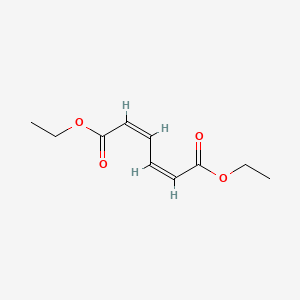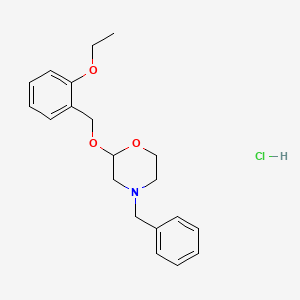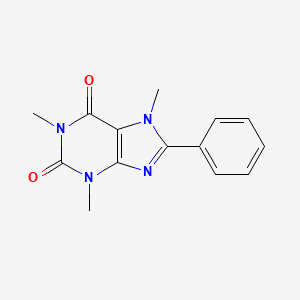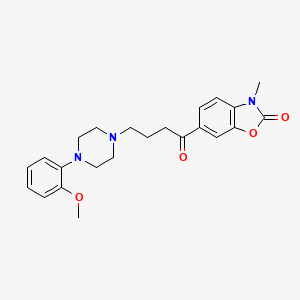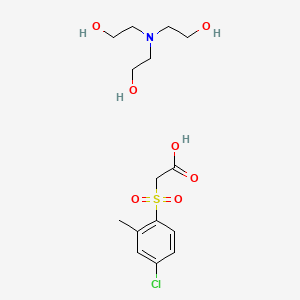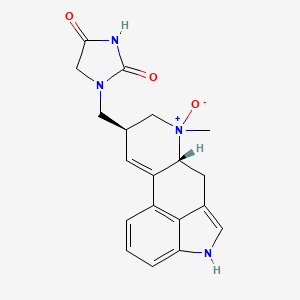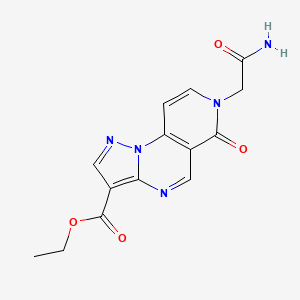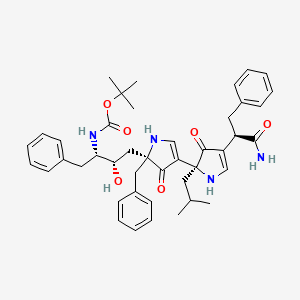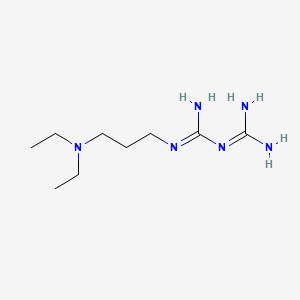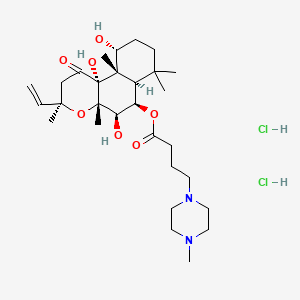
2-(Dimethylamino)ethyl carbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl carbanilate hydrochloride is an organic compound with a molecular formula of C11H16ClNO2. It is a derivative of carbanilic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a carbanilate moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl carbanilate hydrochloride typically involves the reaction of dimethylethanolamine with carbanilic acid derivatives. One common method includes the chlorination of dimethylethanolamine using thionyl chloride under controlled temperature conditions (5-15°C) in an ice water bath. This reaction produces 2-dimethylaminoethyl chloride, which is then reacted with carbanilic acid to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbanilate moiety into amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced carbanilate derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl carbanilate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
2-(Dimethylamino)ethyl carbanilate hydrochloride stands out due to its unique combination of a dimethylamino group and a carbanilate moiety. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill. Its solubility in water and ability to participate in various chemical reactions further enhance its versatility .
Propiedades
Número CAS |
3739-06-8 |
|---|---|
Fórmula molecular |
C11H17ClN2O2 |
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13(2)8-9-15-11(14)12-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3,(H,12,14);1H |
Clave InChI |
YBSPZNILXCUSOL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)NC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


